3-[(2-Chloroprop-2-en-1-yl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione
Description
3-[(2-Chloroprop-2-en-1-yl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione is a complex organic compound with a unique structure that includes both chloropropenyl and propynyl groups attached to an amino-thiolane ring
Properties
IUPAC Name |
N-(2-chloroprop-2-enyl)-1,1-dioxo-N-prop-2-ynylthiolan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-3-5-12(7-9(2)11)10-4-6-15(13,14)8-10/h1,10H,2,4-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTPNURIIOPPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN(CC#C)C1CCS(=O)(=O)C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloroprop-2-en-1-yl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. One common method involves the reaction of 2-chloroprop-2-en-1-ylamine with prop-2-yn-1-ylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with thiolane-1,1-dione in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloroprop-2-en-1-yl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.
Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted thiolane compounds.
Scientific Research Applications
3-[(2-Chloroprop-2-en-1-yl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Chloroprop-2-en-1-yl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloroprop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indoles
- N-(2-chloroprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine
Uniqueness
3-[(2-Chloroprop-2-en-1-yl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione is unique due to its combination of chloropropenyl and propynyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
